
Methyl 2-pentenoate
Overview
Description
Methyl 2-pentenoate is an organic compound with the molecular formula C6H10O2. It is a colorless to pale yellow liquid with a fruity odor. This compound is commonly used as a flavoring agent and as an intermediate in the synthesis of various organic compounds .
Preparation Methods
Methyl 2-pentenoate can be synthesized through esterification reactions. One common method involves the reaction of pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction mixture is then distilled to purify the product . Industrial production methods typically involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Methyl 2-pentenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-pentenoate is an organic compound with the molecular formula . It presents as a colorless to pale yellow liquid and possesses a fruity odor. It is used as a flavoring agent and as an intermediate in synthesizing various organic compounds.
Scientific Research Applications
This compound is an α,β-unsaturated ester that has biological activities and applications in pharmacology, agriculture, and food science.
Chemistry
- Organic Synthesis this compound serves as a building block in organic synthesis for preparing complex molecules.
- Synthesis of Methyl (E)-5-nitro-2-pentenoate this compound is used in a two-step synthesis of methyl (E)-5-nitro-2-pentenoate involving the addition of nitrous acid to acrolein followed by Wittig olefination .
Biology
- Enzyme Interactions The compound is studied for its potential biological activities and interactions with enzymes.
- Antimicrobial Properties this compound has demonstrated antimicrobial activity against various pathogens, inhibiting the growth of both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. It has potential as a natural preservative in food products.
- Insecticidal Activity this compound is a bioactive compound with insecticidal properties. It can disrupt the growth and reproduction of specific insect species, making it a candidate for developing eco-friendly pest control agents.
- Cellular Disruption Research indicates that this compound can induce cytotoxicity in certain cancer cell lines. Its structural features contribute to its ability to disrupt cellular processes in malignant cells.
Medicine
- Therapeutic Applications Research is ongoing to explore its potential therapeutic applications.
- Cytotoxic Effects on Cancer Cells this compound has been tested against cancer cell lines, including breast and lung cancer cells, showing a dose-dependent increase in cytotoxicity, suggesting its potential as an anticancer drug.
Industry
- Fragrances and Flavorings It is used in the production of fragrances and flavorings.
- Chemical Intermediate this compound is used as an intermediate in the synthesis of other chemicals.
Homogeneous carbonylations This thesis is dedicated to the catalytic conversion of the different isomers of methyl pentenoate as bio renewable resource that can be produced from lignocellulosic biomass .
- Antimicrobial Efficacy: A university study evaluated the antimicrobial properties of esters, including this compound. At concentrations of 100 µg/mL, this compound inhibited the growth of E. coli by over 70%, indicating its potential as an antimicrobial agent in food preservation.
- Cytotoxicity in Cancer Cells: In a laboratory setting, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent increase in cytotoxicity, with IC50 values ranging from 20 to 50 µM, suggesting its potential for further development as an anticancer drug.
Mechanism of Action
The mechanism of action of methyl 2-pentenoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that break down esters. The resulting products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Methyl 2-pentenoate can be compared with other similar compounds such as:
Methyl pentanoate:
Ethyl 2-pentenoate: Similar to this compound but with an ethyl group instead of a methyl group.
Methyl 3-pentenoate: An isomer with the double bond located at a different position in the carbon chain. This compound is unique due to its specific structure, which influences its reactivity and applications.
Biological Activity
Methyl 2-pentenoate, also known as 2-methyl-2-pentenoic acid methyl ester, is an organic compound with the molecular formula . This compound exhibits various biological activities that have been investigated in several studies. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Property | Value |
---|---|
Molecular Weight | 114.142 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 215.9 °C |
Melting Point | 26-28 °C |
Flash Point | 107.8 °C |
Water Solubility | Insoluble |
This compound is an α,β-unsaturated ester formed during the photolysis of pyrazoline and is utilized in various chemical synthesis applications .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. In a study by Li et al., it was found to possess cytotoxic effects against certain cancer cell lines, suggesting potential use in cancer therapeutics . The compound's ability to disrupt microbial membranes contributes to its effectiveness against a range of pathogens.
Flavoring Agent and Sensory Attributes
In food science, this compound is recognized for its flavoring properties. It imparts a strong green and woody aroma, which has led to its application in the food industry as a flavoring agent . The sensory evaluation of this compound indicates its potential role in enhancing the flavor profile of various products.
Case Studies
- Cytotoxicity Against Cancer Cells : A study demonstrated that this compound exhibited significant cytotoxicity against human leukemia cells. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent .
- Flavor Profile Analysis : A sensory analysis conducted on kiwi fruit revealed that this compound contributed significantly to the fruit's aroma profile, correlating with consumer preferences for fresh and fruity notes .
Research Findings
- Synthesis and Applications : this compound can be synthesized through various chemical reactions, including the pyrolysis of specific precursors. Its derivatives have been explored for applications in agrochemicals and pharmaceuticals due to their biological activities .
- Metabolic Pathways : As a methyl-branched fatty acid, this compound participates in metabolic pathways that are crucial for energy production and biosynthesis in living organisms. Its metabolites have been studied for their roles in cellular processes .
Properties
IUPAC Name |
methyl (E)-pent-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAHGFJTIVZLFB-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
818-59-7, 15790-88-2 | |
Record name | 2-Pentenoic acid, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 15790-88-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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